molecular formula C15H17N3O3S B2605871 2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline CAS No. 1706046-04-9

2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline

Cat. No.: B2605871
CAS No.: 1706046-04-9
M. Wt: 319.38
InChI Key: XVWLCEIWEUUNHC-UHFFFAOYSA-N
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Description

2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline is a heterocyclic compound that features a quinoxaline core structure. Quinoxalines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline typically involves the reaction of 1,2-diamines with 1,2-dicarbonyl compounds. One efficient method includes the use of organocatalysts such as nitrilotris(methylenephosphonic acid) to facilitate the reaction . The reaction conditions often involve mild temperatures and environmentally benign solvents to ensure a green chemistry approach .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives, including this compound, often utilize transition-metal-free catalysis to reduce costs and minimize environmental impact . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to optimize the yield and selectivity of the desired products.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline include other quinoxaline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique properties and reactivity. Its methanesulfonylpiperidine moiety enhances its solubility and bioavailability, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-22(20,21)11-6-8-18(9-7-11)15(19)14-10-16-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWLCEIWEUUNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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